2-(2-Bromobenzoyl)-3-methylpyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-bromophenyl)-(3-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c1-9-5-4-8-15-12(9)13(16)10-6-2-3-7-11(10)14/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLOFIYEDPDTKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901246604 | |
| Record name | (2-Bromophenyl)(3-methyl-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901246604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187167-16-3 | |
| Record name | (2-Bromophenyl)(3-methyl-2-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Bromophenyl)(3-methyl-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901246604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Synthetic Methodologies for 2 2 Bromobenzoyl 3 Methylpyridine and Analogues
Acylation Reactions for Carbonyl-Pyridine Linkage Formation
The formation of the carbonyl linkage between the pyridine (B92270) and benzoyl moieties is a critical step in the synthesis of 2-(2-bromobenzoyl)-3-methylpyridine. Acylation reactions provide a direct and classical approach to establishing this bond.
Direct Acylation Protocols for Methylpyridines with Bromobenzoyl Chlorides
Direct acylation of methylpyridines with bromobenzoyl chlorides represents a primary method for synthesizing the target compound. This approach typically involves the reaction of a suitable methylpyridine derivative with a 2-bromobenzoyl chloride. The reaction is generally facilitated by a base to neutralize the hydrochloric acid byproduct.
A common synthetic route to produce similar compounds, such as 2-(4-bromobenzoyl)-5-methylpyridine, involves the acylation of 5-methylpyridine with 4-bromobenzoyl chloride. This reaction is typically carried out in the presence of a base like pyridine or triethylamine.
Palladium-Catalyzed Cross-Coupling Methodologies in Pyridine Synthesis
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering a powerful means to construct carbon-carbon bonds with high efficiency and selectivity. nobelprize.org These methods are particularly valuable for the synthesis of complex pyridine derivatives.
Suzuki Cross-Coupling Applications in the Synthesis of Pyridine Derivatives
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of biaryl compounds, owing to its tolerance of a broad range of functional groups and generally high yields. nih.gov This reaction has been successfully applied to the synthesis of various pyridine derivatives. nih.govcdnsciencepub.com The process involves the palladium-catalyzed reaction of a pyridine-containing boronic acid or ester with an aryl halide. nih.govcdnsciencepub.com
For instance, studies have demonstrated the synthesis of novel pyridine derivatives through the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids. nih.govresearchgate.net These reactions are typically performed in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₃PO₄, in a solvent system like 1,4-dioxane (B91453) and water. nih.gov While this specific example does not yield this compound directly, it highlights the utility of the Suzuki coupling for creating C-C bonds involving a pyridine ring. Challenges can arise, particularly with 2-substituted pyridines, where the preparation and stability of the corresponding pyridine-2-boronates can be problematic, often leading to low reaction efficiencies. rsc.org To overcome these limitations, alternative coupling partners, such as pyridine-2-sulfinates, have been developed and shown to be effective in cross-coupling reactions with aryl halides. rsc.org
The regioselectivity of cross-coupling reactions on dihalogenated pyridines can be influenced by the choice of ligand. nsf.gov For example, sterically hindered N-heterocyclic carbene ligands can promote coupling at the C4-position of 2,4-dichloropyridines, a position that is typically less reactive than the C2-position adjacent to the nitrogen. nsf.govacs.org
Domino and Cascade Reaction Sequences for Pyridine Framework Construction
Domino and cascade reactions offer an elegant and efficient approach to the synthesis of complex molecules from simple starting materials in a single operation. rsc.orgacs.org These sequences, which involve multiple bond-forming events in one pot, are highly atom-economical and can significantly streamline synthetic routes to polysubstituted pyridines. rsc.orgacs.org
Alkali-Amide Controlled Regioselective Synthesis via Domino Reactions
While specific examples detailing an alkali-amide controlled domino reaction for the synthesis of this compound are not prevalent in the searched literature, the principles of domino reactions are well-established for constructing pyridine rings. For example, a silver-catalyzed hetero-dimerization of vinyl isocyanides with isocyanoacetamides has been developed to produce fully substituted pyridines in a single step. rsc.org Another approach involves a metal-free domino reaction of enaminones and aldehydes, promoted by triflic acid, to generate polysubstituted pyridines. acs.orgresearchgate.net These methods showcase the power of domino strategies to rapidly build the pyridine core, which could then be further functionalized.
Chemo- and Regioselective Approaches in Heterocyclic Synthesis
The selective functionalization of heterocyclic compounds is a cornerstone of modern synthetic chemistry. uni-muenchen.de Achieving chemo- and regioselectivity is crucial for the efficient synthesis of a specific isomer of a polysubstituted pyridine like this compound. mdpi.comacs.org
The development of methods for the direct and regioselective functionalization of the pyridine ring is an active area of research. nih.govnih.govchemrxiv.org For instance, the challenge of C4-alkylation of pyridines has been addressed by using a maleate-derived blocking group to direct Minisci-type decarboxylative alkylation specifically to the C4-position. nih.govnih.govchemrxiv.org This strategy allows for the introduction of alkyl groups at a typically less reactive position with high control.
Furthermore, the ring-opening of donor-acceptor oxiranes with N-heteroaromatics, catalyzed by Y(OTf)₃, has been shown to proceed with high chemo- and regioselectivity, providing a route to acyclic nucleoside analogues. rsc.org While not directly applied to the synthesis of the target compound, this methodology demonstrates the potential for highly selective C-N bond formation in the context of heterocyclic chemistry.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed connectivity map of the molecule can be constructed.
The ¹H NMR spectrum of 2-(2-Bromobenzoyl)-3-methylpyridine is expected to display distinct signals corresponding to the protons on the pyridine (B92270) and benzene (B151609) rings, as well as the methyl group. The protons on the aromatic rings will appear in the downfield region (typically 7.0-8.7 ppm) due to the deshielding effects of the aromatic currents and the electron-withdrawing carbonyl group. The methyl protons will appear in the upfield region.
The pyridine ring protons are expected at positions 4, 5, and 6. The H6 proton, being adjacent to the nitrogen atom, would be the most deshielded. The protons of the 2-bromobenzoyl group (H3', H4', H5', H6') will also exhibit characteristic shifts influenced by the bromine atom and the carbonyl bridge. The single methyl group attached to the pyridine ring is anticipated to appear as a singlet in the range of 2.3-2.6 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Pyridine H4 | ~7.3 - 7.5 | Doublet of doublets (dd) |
| Pyridine H5 | ~7.7 - 7.9 | Doublet of doublets (dd) |
| Pyridine H6 | ~8.5 - 8.7 | Doublet of doublets (dd) |
| Methyl (-CH₃) | ~2.4 - 2.6 | Singlet (s) |
| Benzoyl H3' | ~7.4 - 7.6 | Multiplet (m) |
| Benzoyl H4' | ~7.3 - 7.5 | Multiplet (m) |
| Benzoyl H5' | ~7.6 - 7.8 | Multiplet (m) |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The most downfield signal is expected for the carbonyl carbon due to its direct attachment to an electronegative oxygen atom, typically appearing in the 190-200 ppm range. The aromatic carbons will resonate between 120-160 ppm. The carbon bearing the bromine atom (C2') will be influenced by the heavy atom effect. The methyl carbon will be the most upfield signal, generally found below 25 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~192 - 198 |
| Pyridine C2 | ~155 - 158 |
| Pyridine C3 | ~135 - 138 |
| Pyridine C4 | ~125 - 128 |
| Pyridine C5 | ~137 - 140 |
| Pyridine C6 | ~148 - 151 |
| Methyl (-CH₃) | ~18 - 22 |
| Benzoyl C1' | ~138 - 141 |
| Benzoyl C2' (C-Br) | ~118 - 121 |
| Benzoyl C3' | ~133 - 136 |
| Benzoyl C4' | ~127 - 130 |
| Benzoyl C5' | ~130 - 133 |
Vibrational Spectroscopy for Detailed Functional Group Identification
Vibrational spectroscopy, including FT-IR and FT-Raman, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. Aromatic C-H and C=C stretching vibrations will also be prominent.
Table 3: Predicted FT-IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| ~3100 - 3000 | Aromatic C-H Stretch |
| ~2980 - 2850 | Methyl C-H Stretch |
| ~1660 - 1680 | Carbonyl (C=O) Stretch |
| ~1600, ~1475 | Aromatic C=C Ring Stretch |
| ~1450 | C-H Bend (Methyl) |
| ~1100 - 1000 | C-N Stretch (Pyridine Ring) |
| ~750 - 780 | C-H Out-of-plane Bend (ortho-disubstituted benzene) |
FT-Raman spectroscopy provides complementary information to FT-IR, as it is particularly sensitive to non-polar and symmetric bonds. The symmetric vibrations of the aromatic rings are expected to produce strong signals in the Raman spectrum. The C=O stretch will also be visible, though typically weaker than in the IR spectrum.
Table 4: Predicted FT-Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibrational Mode |
|---|---|
| ~3100 - 3000 | Aromatic C-H Stretch |
| ~1660 - 1680 | Carbonyl (C=O) Stretch |
| ~1600, ~1000 | Aromatic Ring Breathing Modes |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
The molecular formula of this compound is C₁₃H₁₀BrNO. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to this formula. A key feature would be the isotopic pattern of bromine, which exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively). This results in two peaks of almost equal intensity for the molecular ion (M⁺ and M+2⁺) and for any fragment containing the bromine atom.
The primary fragmentation pathway in diaryl ketones is the α-cleavage on either side of the carbonyl group. This would lead to the formation of several key fragment ions.
Table 5: Predicted Key Ions in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Formula |
|---|---|---|
| 275/277 | Molecular Ion [M]⁺ | [C₁₃H₁₀BrNO]⁺ |
| 183/185 | 2-Bromobenzoyl cation | [C₇H₄BrO]⁺ |
| 155/157 | Bromophenyl cation (loss of CO) | [C₆H₄Br]⁺ |
| 120 | 3-Methylpyridin-2-yl-carbonyl cation | [C₇H₆NO]⁺ |
| 92 | 3-Methylpyridin-2-yl cation (loss of CO) | [C₆H₆N]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic structure of molecules like this compound. This method measures the absorption of UV and visible light, which excites electrons from lower-energy ground states to higher-energy excited states. The resulting spectrum provides valuable insights into the electronic transitions and the extent of conjugation within the molecule.
The molecular structure of this compound features a conjugated system composed of the brominated phenyl ring, the carbonyl group (C=O), and the methyl-substituted pyridine ring. This extended π-electron system is the primary determinant of its UV-Vis absorption characteristics. The delocalization of π-electrons across these moieties reduces the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule can absorb light at longer wavelengths compared to its non-conjugated constituent parts.
The UV-Vis spectrum of compounds with a benzoylpyridine framework is typically characterized by distinct absorption bands corresponding to specific electronic transitions. The most prominent of these are the π→π* (pi to pi star) and n→π* (n to pi star) transitions.
π→π Transitions:* These are generally high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In this compound, these transitions involve the entire conjugated aromatic system. Multiple π→π* bands can be observed, often at shorter wavelengths (below 300 nm).
n→π Transitions:* These transitions involve the excitation of a non-bonding electron (n), primarily from the lone pair of the carbonyl oxygen, to a π* antibonding orbital. Compared to π→π* transitions, n→π* transitions are typically of much lower intensity and occur at longer wavelengths. They are formally forbidden by symmetry selection rules, which accounts for their weaker absorption.
Based on the principles of UV-Vis spectroscopy and data from related structures, the spectrum of this compound is expected to display strong absorption bands in the UV region. The primary absorptions would be due to π→π* transitions within the benzoyl and pyridine ring systems, likely appearing in the 200-280 nm range. A weaker n→π* transition, associated with the carbonyl group, is anticipated at a longer wavelength, potentially above 300 nm. The precise position (λmax) and intensity (molar absorptivity, ε) of these bands are influenced by factors such as solvent polarity and the electronic effects of the bromine and methyl substituents.
Interactive Data Table: UV-Vis Absorption Data for an Analogous Compound
The following table presents the UV-Vis absorption data for the structurally related compound N-(2-methylbenzoyl)-N'-(3-methyl-2-pyridyl)thiourea, which serves as a reference for the expected electronic transitions in this compound. analis.com.my
| Absorption Maximum (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Solvent | Probable Transition |
| 206 | 92240 | Methanol | π→π |
| 237 | 54140 | Methanol | π→π |
| 276 | 61600 | Methanol | n→π* / π→π* |
The extensive conjugation in this compound, linking two aromatic rings through a carbonyl bridge, is expected to result in a bathochromic (red) shift of the absorption maxima to longer wavelengths and a hyperchromic effect (increased absorption intensity) when compared to the individual, non-conjugated chromophores. This phenomenon is a hallmark of conjugated systems, where the delocalized π-electron network requires less energy for electronic excitation.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Molecular Systems
Density Functional Theory (DFT) has become a principal method for studying the electronic structure of molecules. DFT methods, particularly using hybrid functionals like B3LYP, offer a good balance between computational cost and accuracy for medium-sized organic molecules.
The three-dimensional arrangement of atoms in 2-(2-Bromobenzoyl)-3-methylpyridine is determined by the rotational freedom around the single bonds connecting the pyridine (B92270) ring, the carbonyl group, and the bromobenzoyl group. Geometric optimization using DFT allows for the determination of the most stable conformation of the molecule.
Studies on related benzoylpyridines and acetylpyridines indicate that the planarity of the system is influenced by steric and electronic effects. For this compound, the two aromatic rings are not expected to be coplanar due to steric hindrance between the hydrogen atom at the C6 position of the pyridine ring and the hydrogen atoms of the bromophenyl ring, as well as the bulky bromine atom. The molecule likely adopts a twisted conformation where the dihedral angle between the pyridine and the phenyl ring is significant. The presence of the methyl group at the 3-position of the pyridine ring can further influence the preferred conformation.
Table 1: Predicted Geometric Parameters for this compound
| Parameter | Predicted Value |
|---|---|
| C(pyridine)-C(carbonyl) Bond Length | ~1.50 Å |
| C(carbonyl)-C(phenyl) Bond Length | ~1.51 Å |
| C=O Bond Length | ~1.23 Å |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability.
For this compound, the HOMO is expected to be localized primarily on the more electron-rich 3-methylpyridine (B133936) ring, while the LUMO is likely distributed over the electron-withdrawing benzoyl moiety, including the bromophenyl ring. The bromine atom, with its lone pairs, can also contribute to the HOMO. A smaller HOMO-LUMO gap suggests higher reactivity.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 to -7.0 |
| LUMO | -1.5 to -2.0 |
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would show negative potential (red/yellow regions) around the nitrogen atom of the pyridine ring and the carbonyl oxygen, indicating these are sites for electrophilic attack. Positive
Quantitative Analysis of Intermolecular Interactions
Pi-Stacking and Aromatic Interactions
Pi-stacking interactions are non-covalent interactions that occur between aromatic rings. In the case of this compound, which contains both a brominated phenyl ring and a methyl-substituted pyridine ring, these interactions would be expected to play a significant role in the crystal packing. The electron-rich pi system of one aromatic ring can interact favorably with the electron-deficient (or vice-versa) pi system of an adjacent molecule.
Table 1: Parameters for Characterizing Pi-Stacking Interactions
| Parameter | Description | Typical Values for Stabilizing Interactions |
|---|---|---|
| Inter-planar Distance | The perpendicular distance between the planes of the two aromatic rings. | 3.3 - 3.8 Å |
| Centroid-to-Centroid Distance | The distance between the geometric centers of the two aromatic rings. | < 4.2 Å |
| Slip Angle | The angle between the normal of one plane and the centroid-to-centroid vector. | Varies depending on the type of stacking. |
| Vertical Displacement | The perpendicular distance between the centroid of one ring and the plane of the other. | Varies. |
Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots
Hirshfeld surface analysis is a powerful method to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is defined as the region in space where the contribution to the electron density from a sum of spherical atoms for the molecule (the pro-molecule) is greater than that from all other molecules in the crystal (the pro-crystal).
By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify regions of significant intermolecular contacts. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, while blue regions represent weaker or longer-range interactions.
The analysis is complemented by two-dimensional fingerprint plots, which are histograms of the distances from the Hirshfeld surface to the nearest atom inside the surface (di) versus the distance to the nearest atom outside the surface (de). These plots provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the crystal packing. For this compound, this analysis would reveal the percentage contribution of interactions like H···H, C···H, O···H, N···H, and Br···H contacts.
Table 2: Expected Output from a Hirshfeld Surface Analysis of this compound
| Interaction Type | Typical Percentage Contribution | Information Provided |
|---|---|---|
| H···H | > 20% | Represents the contribution of van der Waals forces. |
| C···H/H···C | Variable | Indicates the presence of C-H···π interactions or other van der Waals contacts. |
| O···H/H···O | Variable | Quantifies hydrogen bonding involving the carbonyl oxygen. |
| N···H/H···N | Variable | Quantifies hydrogen bonding or other contacts involving the pyridine nitrogen. |
| Br···H/H···Br | Variable | Indicates the significance of halogen···hydrogen contacts. |
| Br···C/C···Br | Variable | Highlights the role of the bromine atom in directional interactions. |
| Br···O/O···Br | Variable | Suggests the presence of halogen bonding. |
PIXEL Method for Lattice Energy Quantification
The PIXEL method is a computational approach used to calculate the lattice energy of a crystal by partitioning it into its constituent intermolecular interaction energies: Coulombic, polarization, dispersion, and repulsion. This method uses electron densities of individual molecules, typically obtained from high-level quantum chemical calculations, to provide a detailed and physically meaningful breakdown of the forces holding the crystal together.
For this compound, a PIXEL analysis would involve calculating the interaction energy of a central molecule with all its surrounding neighbors within a defined cluster. The results would provide quantitative values (in kJ/mol) for each component of the interaction energy for specific molecular pairs, allowing for a deep understanding of the energetic landscape of the crystal. This would clarify the dominant forces in the crystal packing, for instance, whether it is primarily stabilized by dispersion forces (common in pi-stacking) or electrostatic interactions (such as hydrogen bonds or halogen bonds).
Table 3: Example of PIXEL Lattice Energy Calculation Output
| Interaction Pair | Coulombic (kJ/mol) | Polarization (kJ/mol) | Dispersion (kJ/mol) | Repulsion (kJ/mol) | Total (kJ/mol) |
|---|---|---|---|---|---|
| Molecule 1 - Molecule 2 | Data not available | Data not available | Data not available | Data not available | Data not available |
| Molecule 1 - Molecule 3 | Data not available | Data not available | Data not available | Data not available | Data not available |
| ... | ... | ... | ... | ... | ... |
| Total Lattice Energy | Data not available | Data not available | Data not available | Data not available | Data not available |
Crystallographic Analysis and Solid State Architecture
Single-Crystal X-ray Diffraction for Atomic-Level Structure Determination
Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides precise three-dimensional information about the atomic arrangement within a crystalline solid. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, it is possible to determine the exact coordinates of each atom in the molecule, as well as how the molecules are arranged in the crystal lattice.
Analysis of Crystal Packing and Supramolecular Self-Assembly
Beyond the structure of a single molecule, SC-XRD reveals how multiple molecules pack together in the solid state. This arrangement, known as the crystal packing, is governed by intermolecular forces such as hydrogen bonds, halogen bonds (involving the bromine atom), π-π stacking interactions between the aromatic rings, and van der Waals forces. The analysis would identify specific intermolecular contacts and their geometries, revealing the supramolecular self-assembly of the molecules into a larger, ordered structure. Understanding these interactions is fundamental to predicting and controlling the material's physical properties.
Determination of Unit Cell Parameters and Space Group
The foundational data obtained from an SC-XRD experiment includes the unit cell parameters and the space group. The unit cell is the basic repeating unit of a crystal, defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). The space group describes the symmetry operations (like rotations and reflections) that relate the molecules within the unit cell. This information is essential for the complete and unambiguous description of the crystal structure.
| Parameter | Description | Typical Data |
| Crystal System | The crystal system classifies the crystal structure based on the unit cell parameters. | e.g., Monoclinic, Orthorhombic, etc. |
| Space Group | The space group provides a complete description of the symmetry of the crystal. | e.g., P2₁/c, P-1, etc. |
| a (Å) | The length of the 'a' axis of the unit cell. | Numerical value |
| b (Å) | The length of the 'b' axis of the unit cell. | Numerical value |
| c (Å) | The length of the 'c' axis of the unit cell. | Numerical value |
| α (°) | The angle between the 'b' and 'c' axes. | Numerical value |
| β (°) | The angle between the 'a' and 'c' axes. | Numerical value |
| γ (°) | The angle between the 'a' and 'b' axes. | Numerical value |
| V (ų) | The volume of the unit cell. | Numerical value |
| Z | The number of molecules in the unit cell. | Integer value |
Powder X-ray Diffraction (PXRD) for Phase Purity and Polymorphism Investigations
Powder X-ray diffraction (PXRD) is a complementary technique used to analyze a polycrystalline sample (a powder). It produces a characteristic diffraction pattern, which serves as a fingerprint for a specific crystalline phase. PXRD is instrumental in determining if a synthesized sample is a single crystalline phase (phase pure) or a mixture of different phases.
Coordination Chemistry and Metallosupramolecular Systems
Ligand Properties of Pyridine-Based Derivatives in Complexation
Pyridine (B92270) and its derivatives are fundamental ligands in coordination chemistry, primarily due to the presence of a lone pair of electrons on the nitrogen atom, which can be readily donated to a metal center, forming a coordinate covalent bond. jocpr.comresearchgate.net The electronic properties of the pyridine ring can be tuned by the introduction of various substituents, which in turn influences the coordination properties of the ligand. jocpr.com
The primary site of coordination for pyridine-based ligands is the nitrogen atom, which acts as a Lewis base. jocpr.com The nucleophilicity of this nitrogen atom is a key factor in its ability to form stable complexes with a wide range of metal ions. In the case of 2-(2-Bromobenzoyl)-3-methylpyridine, the presence of the electron-withdrawing 2-bromobenzoyl group is expected to reduce the electron density on the pyridine ring, thereby modulating the basicity of the nitrogen atom. However, the nitrogen atom remains the most probable primary coordination site. The carbonyl oxygen of the benzoyl group presents a second potential coordination site, allowing the ligand to act as a bidentate chelate. This chelation would involve the formation of a stable five-membered ring with the metal center, a common feature in the coordination chemistry of 2-acylpyridine derivatives.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with pyridine-based ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their composition and structure.
Pyridine derivatives readily form complexes with a host of transition metal ions. Research on analogous 2-halo-3-methylpyridines has demonstrated the successful synthesis of complexes with copper(II). researchgate.netrsc.org For instance, the reaction of 2-chloro-3-methylpyridine (B94477) and 2-bromo-3-methylpyridine (B184072) with copper(II) chloride and bromide salts yields crystalline complexes of the general formula [Cu(L)₂X₂], where L is the pyridine ligand and X is the halide. researchgate.netrsc.org Similarly, it is anticipated that this compound would form stable complexes with Cu(II), Ag(I), Fe(II), Ni(II), and Co(II). The synthesis would typically involve mixing a solution of the metal salt (e.g., CuCl₂, AgNO₃, FeCl₂, NiCl₂, CoCl₂) with a solution of the ligand in a solvent like ethanol (B145695) or methanol, followed by crystallization. jocpr.com
Table 1: Representative Transition Metal Complexes with Pyridine-Based Ligands
| Metal Ion | Typical Precursor Salt | Expected Complex Formula | Reference |
|---|---|---|---|
| Cu(II) | CuCl₂·2H₂O | [Cu(L)₂Cl₂] | researchgate.netrsc.org |
| Ag(I) | AgNO₃ | [Ag(L)₂]NO₃ | |
| Fe(II) | FeCl₂·4H₂O | [Fe(L)₂Cl₂] | rsc.org |
| Ni(II) | NiCl₂·6H₂O | [Ni(L)₂Cl₂] | |
| Co(II) | CoCl₂·6H₂O | [Co(L)₂Cl₂] | researchgate.net |
(L represents a generic pyridine-based ligand)
Structural Investigations of Formed Metal Complexes
The three-dimensional arrangement of atoms in a metal complex is crucial for understanding its physical and chemical properties. X-ray crystallography is the most definitive technique for determining the solid-state structure of these compounds.
The coordination geometry around the metal center is determined by the number of coordinated atoms (coordination number) and the nature of the ligands. For transition metal complexes, common geometries include tetrahedral, square planar, and octahedral.
In complexes of the type [M(L)₂X₂], where L is a monodentate pyridine ligand and X is a halide, a tetrahedral or a distorted square planar geometry is often observed for four-coordinate metals. For instance, copper(II) complexes with 2-halo-3-methylpyridines, [Cu(2-X-3-CH₃py)₂X'₂], adopt a trans-ligand arrangement with varying degrees of distortion in the copper coordination geometry. researchgate.netrsc.org
When this compound acts as a bidentate chelating ligand, forming a complex of the type [M(L)₂]²⁺, an octahedral geometry is expected for a six-coordinate metal center. In such a case, the two bidentate ligands would occupy four coordination sites, with the remaining two sites potentially filled by solvent molecules or counter-ions. The relative arrangement of the ligands can lead to different stereoisomers, such as cis and trans isomers, which can have distinct properties. The steric hindrance from the 3-methyl group and the bulky 2-bromobenzoyl group would play a significant role in dictating the preferred stereochemical arrangement.
Table 2: Crystallographic Data for an Analogous Copper(II) Complex
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
|---|---|---|---|---|---|---|---|---|
| [Cu(2-Cl-3-CH₃py)₂Cl₂] | C₁₂H₁₂Cl₄CuN₂ | Monoclinic | P2₁/n | 8.013(2) | 16.536(3) | 11.545(2) | 94.38(3) | researchgate.net |
(Data for an analogous compound is provided for illustrative purposes.)
Research Findings on this compound in Coordination Chemistry Remain Elusive
Despite a comprehensive search of available scientific literature, detailed research findings on the coordination chemistry of this compound, specifically concerning the analysis of its polymeric and dimeric architectures in metal-ligand systems, could not be located. Consequently, the generation of an article on this specific topic with the requested detailed research findings and data tables is not possible at this time.
Searches for the compound, including attempts to identify it via its Chemical Abstracts Service (CAS) number and to locate studies on its synthesis and complexation with metal ions, did not yield any specific results detailing the formation of dimeric or polymeric structures. While literature exists for related compounds, such as derivatives of 2-benzoylpyridine (B47108) and 2-halo-3-methylpyridine, this information does not directly address the coordination behavior of the specified ligand, this compound.
The study of coordination chemistry heavily relies on experimental data from techniques such as single-crystal X-ray diffraction, which provides definitive structural information about how a ligand coordinates to a metal center and how these units assemble into larger supramolecular architectures. The absence of such published data for this compound prevents a scientifically accurate discussion of its role in forming polymeric and dimeric systems.
Further research into the synthesis and characterization of metal complexes with this compound is required before a detailed analysis of its coordination behavior and the resulting supramolecular architectures can be provided.
Advanced Applications in Organic Synthesis and Materials Science
Role as a Key Building Block in the Construction of Complex Organic Molecules
There is currently no specific information available in scientific literature detailing the use of 2-(2-Bromobenzoyl)-3-methylpyridine as a key building block in the synthesis of complex organic molecules.
Utilization as a Precursor in Fine Chemical Synthesis
Information regarding the utilization of this compound as a precursor in the synthesis of fine chemicals is not found in current research.
Integration in the Development of Functional Materials
Scientific literature does not currently contain specific examples or studies on the integration of this compound into the development of functional materials.
Contributions to Specialty Polymers and Resins
There are no documented contributions of this compound to the development of specialty polymers and resins in the available literature.
Employment in the Manufacturing of Conductive Materials and Coatings
The employment of this compound in the manufacturing of conductive materials and coatings has not been reported in scientific research.
Q & A
Q. What are the common synthetic routes for 2-(2-Bromobenzoyl)-3-methylpyridine, and how are intermediates characterized?
The compound is typically synthesized via bromination or cross-coupling reactions. For example, bromination of 2-amino-3-methylpyridine derivatives can yield brominated intermediates, which are subsequently functionalized with benzoyl groups . Key intermediates are characterized using -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity. Reaction progress is monitored via TLC or HPLC, with optimization focusing on temperature (e.g., 80–110°C) and catalysts like Pd(PPh) for Suzuki-Miyaura couplings .
Q. What spectroscopic methods are essential for structural elucidation of this compound?
Standard methods include:
- NMR spectroscopy : -NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm), while -NMR confirms carbonyl (C=O, ~190 ppm) and bromine-substituted carbons.
- Mass spectrometry : HRMS validates molecular weight (e.g., [M+H] at m/z 294.01).
- IR spectroscopy : Confirms carbonyl stretching (~1680 cm) and C-Br bonds (~600 cm) .
Q. How is this compound utilized in medicinal chemistry research?
The compound serves as a precursor for bioactive molecules, such as benzodiazepines. For instance, it undergoes condensation with glycine derivatives to form heterocyclic scaffolds, which are further modified for CNS drug candidates. Reaction yields and regioselectivity are optimized using polar aprotic solvents (e.g., DMF) and microwave-assisted synthesis .
Advanced Research Questions
Q. What strategies address low catalytic efficiency in cross-coupling reactions involving this compound?
Palladium-based catalysts (e.g., PdCl(dppf)) with ligand systems (e.g., XPhos) enhance turnover numbers in Suzuki couplings. Solvent selection (e.g., 1,4-dioxane/water mixtures) and base choice (KPO) improve coupling efficiency (yields up to 85%). Kinetic studies using GC-MS identify by-products like dehalogenated species, guiding catalyst recycling protocols .
Q. How can computational methods resolve ambiguities in reaction mechanisms involving this compound?
Density Functional Theory (DFT) calculations model transition states for bromine migration during benzoylation. For example, Gibbs free energy barriers (~25 kcal/mol) predict preferential formation of 2-bromo isomers over 3-bromo analogs. Molecular docking studies further elucidate interactions with biological targets (e.g., GABA receptors) .
Q. What advanced chromatographic techniques validate purity in complex reaction mixtures?
UPLC-MS with C18 columns (2.1 × 50 mm, 1.7 µm) achieves baseline separation of regioisomers. Method validation follows ICH guidelines (RSD < 2% for retention time). For trace impurities, GC×GC-TOFMS identifies halogenated side products at ppm levels .
Q. How do conflicting reports on reaction pathways (e.g., gas-phase vs. liquid-phase synthesis) impact experimental design?
Contradictory mechanisms (e.g., gas-phase imine formation vs. liquid-phase hemiaminal intermediates) are resolved using isotopic labeling (-ammonia) and phase-partitioning experiments. For example, -labeled acrolein in gas-phase reactions confirms 3-methylpyridine formation via Stitz-type pathways, while liquid-phase studies detect pyridinium salts .
Q. What safety protocols mitigate risks when handling reactive intermediates derived from this compound?
- Ventilation : Use fume hoods for bromine gas evolution during synthesis.
- Personal protective equipment (PPE) : Nitrile gloves and splash goggles prevent dermal/ocular exposure.
- Waste disposal : Halogenated by-products are neutralized with NaHSO before disposal .
Methodological Challenges and Solutions
Q. How are regioselectivity issues in benzoylation addressed?
Directed ortho-metalation (DoM) with LDA (lithium diisopropylamide) directs benzoylation to the 2-position. Competition experiments with isotopic labeling () quantify selectivity ratios (up to 9:1 for 2-bromo vs. 4-bromo products) .
Q. What in situ monitoring techniques optimize reaction conditions for scale-up?
ReactIR tracks carbonyl intermediates in real time, while PAT (Process Analytical Technology) tools like FBRM (Focused Beam Reflectance Measurement) monitor crystal formation during workup. DoE (Design of Experiments) models predict optimal parameters (e.g., 12 h reaction time at 90°C for 85% yield) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
